molecular formula C20H21N5O6 B12365071 (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

Cat. No.: B12365071
M. Wt: 427.4 g/mol
InChI Key: MSSJVBDQLOBSRB-CFMCSPIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pemetrexed is a chemotherapy medication primarily used for the treatment of pleural mesothelioma and non-small cell lung cancer. It is marketed under the brand name Alimta, among others. Pemetrexed is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed involves multiple steps, starting from p-toluic acid. The key intermediate is a compound with a benzyl group, which undergoes several reactions including halogenation, nitration, and amidation to form the final product . The reaction conditions typically involve the use of solvents like methanol and reagents such as thionyl chloride and sodium hydroxide.

Industrial Production Methods: Industrial production of pemetrexed follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production method is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Pemetrexed undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various derivatives of pemetrexed, which can have different pharmacological properties and applications .

Scientific Research Applications

Pemetrexed has a wide range of applications in scientific research:

Mechanism of Action

Pemetrexed exerts its effects by inhibiting several key enzymes involved in folate metabolism and DNA synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, pemetrexed disrupts the production of nucleotides necessary for DNA replication, leading to cell death .

Comparison with Similar Compounds

Comparison: Pemetrexed is unique in its ability to inhibit multiple enzymes involved in folate metabolism, making it more effective in disrupting cancer cell replication. Unlike methotrexate, which primarily targets dihydrofolate reductase, pemetrexed also inhibits thymidylate synthase and glycinamide ribonucleotide formyltransferase, providing a broader spectrum of activity .

Properties

Molecular Formula

C20H21N5O6

Molecular Weight

427.4 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13,15H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,22,24,25,29)/t13-,15?/m0/s1

InChI Key

MSSJVBDQLOBSRB-CFMCSPIPSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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